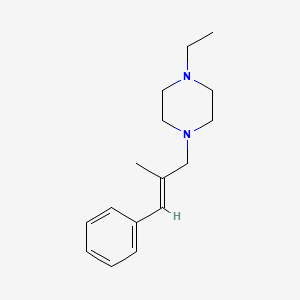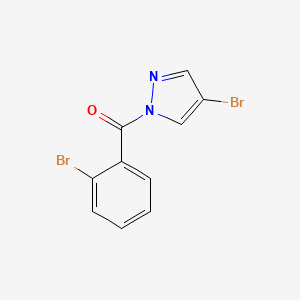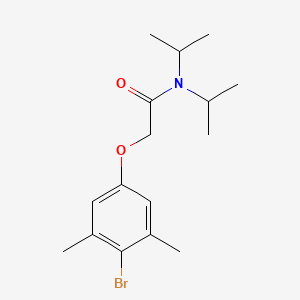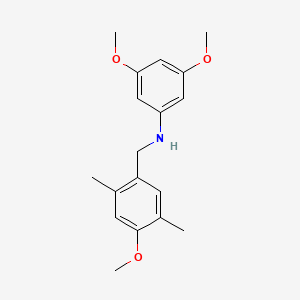
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine, also known as EMPP, is a piperazine derivative that has been the focus of scientific research due to its potential therapeutic applications. EMPP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been shown to have a low toxicity profile and does not exhibit significant side effects in animal models. However, its effects on normal cells and tissues have not been fully studied. 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been shown to inhibit the migration and invasion of cancer cells, which is important for the metastasis of cancer.
実験室実験の利点と制限
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has several advantages for laboratory experiments, including its low toxicity profile and its ability to inhibit the growth of cancer cells. However, its effects on normal cells and tissues have not been fully studied, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for the study of 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine, including its potential as an anticancer agent in clinical trials. Further studies are needed to determine its effects on normal cells and tissues, as well as its mechanism of action. 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine may also have potential as a treatment for other diseases, such as neurodegenerative disorders, and further studies are needed to explore these potential applications.
合成法
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine can be synthesized using various methods, including the reaction of piperazine with 1-phenyl-2-butanone, followed by the reaction with ethyl iodide and 2-methyl-3-phenylacrolein. Another method involves the reaction of piperazine with 2-methyl-3-phenylacrolein, followed by the reaction with ethyl iodide. Both methods result in the formation of 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine as a white crystalline powder.
科学的研究の応用
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been studied for its potential therapeutic applications, particularly as an anticancer agent. In vitro studies have shown that 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine exhibits cytotoxic effects on various cancer cell lines, including breast, colon, and lung cancer cells. 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has also been shown to inhibit the growth of tumors in animal models, suggesting its potential as an anticancer agent.
特性
IUPAC Name |
1-ethyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-3-17-9-11-18(12-10-17)14-15(2)13-16-7-5-4-6-8-16/h4-8,13H,3,9-12,14H2,1-2H3/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCYQSLOIUJWES-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C/C(=C/C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198523 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol](/img/structure/B5712256.png)
![1-{3-[(difluoromethyl)thio]phenyl}-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde](/img/structure/B5712262.png)
![N-ethyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B5712268.png)
![7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5712282.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5712308.png)
![(3-benzo[f]quinolin-3-ylphenyl)amine](/img/structure/B5712313.png)
![N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5712319.png)



![2-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5712352.png)
![N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B5712358.png)
![4-[(diethylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5712360.png)
![N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5712366.png)